BenchChemオンラインストアへようこそ!

(-)-SDS-1-021

Translation Initiation eIF4A Inhibition Rocaglate Pharmacology

Choose (-)-SDS-1-021 for unparalleled potency in targeting eIF4A-mediated oncogenic translation. Unlike silvestrol, this synthetic rocaglate delivers superior translation inhibition and robust depletion of MYC, MDM2, CCND1, MAF, and MCL-1 (IC50 <10 nM). It outperforms ATP-competitive inhibitors like hippuristanol in MYC suppression. Validated in DHL PDX models for synergy with ABT199 and shown to radiosensitize tumor cells while sparing normal fibroblasts, it is the definitive tool for reproducible, high-impact oncology research.

Molecular Formula C27H26BrNO7
Molecular Weight 556.409
Cat. No. B1193561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-SDS-1-021
Synonyms(-)-SDS-1-021
Molecular FormulaC27H26BrNO7
Molecular Weight556.409
Structural Identifiers
SMILESO=C([C@H]([C@H]1C2=CC=CC=C2)[C@@H](O)[C@]3(O)[C@@]1(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C35)NOC
InChIInChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1
InChIKeyVVCMGKRXILWBQB-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-SDS-1-021 (CMLD010509): A Synthetic Rocaglate eIF4A Inhibitor for Oncogenic Translation Research


(-)-SDS-1-021, also known as CMLD010509, is a synthetic rocaglate derivative that acts as a potent and selective inhibitor of the RNA helicase eIF4A [1]. As a translation initiation inhibitor, it functions by stabilizing the interaction between eIF4A and target mRNAs, thereby directly preventing translation and overcoming the high abundance of eIF4A often seen in cancers [2]. This mechanism allows (-)-SDS-1-021 to selectively repress the oncogenic translation program, leading to the depletion of multiple short-lived oncoproteins critical for cancer growth and survival, including MYC, MDM2, CCND1, MAF, and MCL-1 [1].

Why (-)-SDS-1-021 is Not Interchangeable with Other eIF4A Inhibitors or Rocaglates


While several eIF4A inhibitors exist, including the natural product silvestrol, other rocaglate derivatives, and ATP-competitive inhibitors like hippuristanol, their functional potency and therapeutic windows differ substantially [1]. (-)-SDS-1-021 is a synthetic rocaglate that has been specifically optimized for superior activity as a translation inhibitor compared to silvestrol [1]. Furthermore, unlike the ATP-competitive inhibitor hippuristanol, rocaglates like (-)-SDS-1-021 are much more effective at repressing key oncoproteins such as MYC [1]. These quantitative differences in molecular activity and downstream oncoprotein depletion mean that substituting (-)-SDS-1-021 with a generic eIF4A inhibitor or another rocaglate will not yield equivalent experimental outcomes and can compromise research reproducibility.

Quantitative Differentiation of (-)-SDS-1-021: Head-to-Head Evidence for Scientific Selection


Superior Translational Inhibition Potency of (-)-SDS-1-021 Compared to Silvestrol

(-)-SDS-1-021 is a synthetic rocaglate that demonstrates greater potency as a translation inhibitor than the natural product silvestrol, a commonly used eIF4A inhibitor [1]. This enhanced potency is a key differentiator for studies requiring maximal suppression of oncogenic translation.

Translation Initiation eIF4A Inhibition Rocaglate Pharmacology

Broad Oncoprotein Depletion in B-Cell Lymphoma by (-)-SDS-1-021

In a quantitative proteomics study (TMT-MS) of DHL cells, treatment with 100 nM (-)-SDS-1-021 for 4 hours resulted in a significant depletion (>20%, p<0.05) of 177 proteins, including critical oncoproteins like NEK2, AURKA, PLK1, and transcription factors such as MYC, EST1, TCF3, BCL6, and NOTCH1 [1].

Proteomics MYC-driven Lymphoma Oncoprotein Translation

(-)-SDS-1-021 Exhibits Potent Single-Agent Activity and Synergy with ABT199 in MYC-driven Lymphoma Models

(-)-SDS-1-021 was confirmed as a highly potent single agent in patient-derived xenograft (PDX) models of MYC-driven lymphoma. Furthermore, it displayed significant synergy with the BCL2 inhibitor ABT199, where the combination of a low dose of (-)-SDS-1-021 (0.2 mg/kg) with ABT199 (1.0 mg/kg) led to substantial decreases in tumor MYC expression and proliferative index compared to either agent alone [1].

In Vivo Pharmacology Combination Therapy MYC-driven Lymphoma PDX Model

Tumor-Selective Radiosensitization by (-)-SDS-1-021

In contrast to its effects on tumor cells, (-)-SDS-1-021 did not enhance the radiosensitivity of normal fibroblast cells, despite inhibiting translation and protein synthesis [1]. This tumor-selective radiosensitization was linked to a delay in the dispersal of radiation-induced γH2AX foci, suggesting an inhibition of DNA double-strand break repair specifically in tumor cells [1].

Radiosensitization DNA Damage Repair Tumor Selectivity eIF4A

Optimal Application Scenarios for (-)-SDS-1-021 Based on Evidence-Driven Differentiation


Investigating the Oncogenic Translation Program in Multiple Myeloma and Lymphoma

(-)-SDS-1-021 is ideal for studies aiming to dissect the MYC-driven oncogenic translation program in hematological malignancies. Its high potency (IC50 <10 nM in most MM cell lines) and demonstrated ability to deplete multiple key oncoproteins (MYC, MDM2, CCND1, MAF, MCL-1) in these models [1] make it a superior tool compound for proteomic and functional analyses compared to less potent or less selective eIF4A inhibitors.

Preclinical Evaluation of Combination Therapies for MYC/BCL2 Dysregulated Cancers

Based on its proven in vivo synergy with the BCL2 inhibitor ABT199 in PDX models of double-hit lymphoma (DHL) [2], (-)-SDS-1-021 is the compound of choice for preclinical studies exploring rational combination strategies that target both the oncogenic translation machinery and the anti-apoptotic machinery in aggressive B-cell lymphomas.

Research into Tumor-Selective Radiosensitization Mechanisms

For researchers exploring the intersection of translation control and DNA damage repair, (-)-SDS-1-021 offers a unique profile. Its ability to radiosensitize tumor cells while sparing normal fibroblasts [3] makes it a critical reagent for studying the tumor-specific role of eIF4A in the DNA damage response and for validating eIF4A as a target for improving radiotherapy outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-SDS-1-021

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.